REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:13]=[C:12]2[C:7]([C:8](=[O:19])[CH:9]=[C:10]([C:14]([O:16]CC)=[O:15])[NH:11]2)=[CH:6][CH:5]=1)[CH2:2][CH3:3].[OH-].[Na+]>>[CH2:1]([C:4]1[CH:13]=[C:12]2[C:7]([C:8](=[O:19])[CH:9]=[C:10]([C:14]([OH:16])=[O:15])[NH:11]2)=[CH:6][CH:5]=1)[CH2:2][CH3:3] |f:1.2|
|
Name
|
ethyl 7-propyl-4-oxo-1,4-dihydroquinoline-2 carboxylate
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1=CC=C2C(C=C(NC2=C1)C(=O)OCC)=O
|
Name
|
|
Quantity
|
0.309 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=CC=C2C(C=C(NC2=C1)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |